molecular formula C29H26N4O3S B2766917 N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794838-19-9

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2766917
CAS No.: 1794838-19-9
M. Wt: 510.61
InChI Key: FIZYMGIYTRWZIU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformation Analysis

Research on compounds with complex structures, such as capsaicinoids and pyrimidine derivatives, often focuses on understanding their crystal structure and conformation. For instance, studies have detailed the crystal structures of various heterocyclic compounds, elucidating their molecular geometry, hydrogen bonding, and conformational preferences. These structural insights are crucial for understanding the chemical and physical properties of these compounds, aiding in the design of new materials and pharmaceuticals (Park et al., 1995).

Biotransformation and Metabolite Identification

Understanding the metabolic pathways and biotransformation of complex organic molecules is essential in drug development and toxicology. Research into the metabolites of specific pyrrolidinone derivatives, for example, helps identify how these compounds are processed in biological systems, guiding the development of more effective and safer drugs (Fujimaki et al., 1990).

Radiosynthesis for Imaging Applications

The development of radiolabeled compounds for imaging, such as positron emission tomography (PET), is another application area. Compounds structurally similar to the queried chemical are synthesized with isotopes, allowing researchers to track and image biological processes in real time. This has implications in diagnosing diseases, studying receptor-ligand interactions, and monitoring treatment efficacy (Dollé et al., 2008).

Synthesis and Characterization of Novel Compounds

Research also encompasses the synthesis of new compounds with potential biological or material applications. Studies have explored the synthesis of novel heterocyclic compounds, investigating their chemical properties, potential as ligands, or biological activity. This foundational work supports the discovery of new drugs, materials, and chemical processes (Selič et al., 1997).

Antimicrobial and Antitumor Activity

Many studies aim to evaluate the biological activity of compounds, including their antimicrobial and antitumor properties. Synthesizing and testing new derivatives can lead to the discovery of compounds with significant therapeutic potential. Research findings have shown various pyrimidine and triazole derivatives to exhibit promising antimicrobial and antitumor activities, which could be critical in developing new treatments for infections and cancer (Nunna et al., 2014).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-18-9-14-24(19(2)15-18)31-25(34)17-37-29-32-26-23(20-7-5-4-6-8-20)16-30-27(26)28(35)33(29)21-10-12-22(36-3)13-11-21/h4-16,30H,17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZYMGIYTRWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.